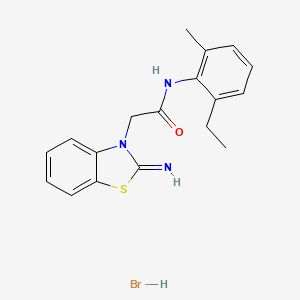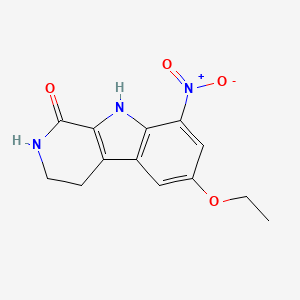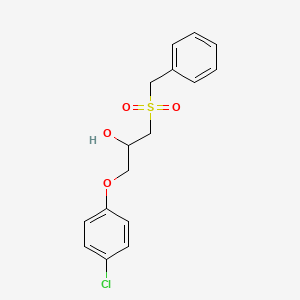![molecular formula C22H28N2O4 B3844706 1-[4-[4-[(2,4,5-Trimethoxyphenyl)methyl]piperazin-1-yl]phenyl]ethanone](/img/structure/B3844706.png)
1-[4-[4-[(2,4,5-Trimethoxyphenyl)methyl]piperazin-1-yl]phenyl]ethanone
Descripción general
Descripción
1-[4-[4-[(2,4,5-Trimethoxyphenyl)methyl]piperazin-1-yl]phenyl]ethanone is a complex organic compound that features a piperazine ring substituted with a trimethoxyphenyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-[4-[(2,4,5-Trimethoxyphenyl)methyl]piperazin-1-yl]phenyl]ethanone typically involves multi-step organic reactions. One common method includes the alkylation of piperazine with 2,4,5-trimethoxybenzyl chloride, followed by the acylation of the resulting intermediate with acetophenone derivatives. The reaction conditions often require the use of organic solvents such as dichloromethane or ethanol, and catalysts like potassium carbonate or sodium hydride to facilitate the reactions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent addition is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 1-[4-[4-[(2,4,5-Trimethoxyphenyl)methyl]piperazin-1-yl]phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
1-[4-[4-[(2,4,5-Trimethoxyphenyl)methyl]piperazin-1-yl]phenyl]ethanone has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[4-[4-[(2,4,5-Trimethoxyphenyl)methyl]piperazin-1-yl]phenyl]ethanone involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
- 1-[(2,3,4-Trimethoxyphenyl)methyl]piperazine
- 1-[(2,4,5-Trimethoxyphenyl)methyl]piperidine
Comparison: While these compounds share the trimethoxyphenyl group, their biological activities and chemical properties can differ significantly due to variations in their molecular structures. For instance, the presence of a piperidine ring instead of a piperazine ring can alter the compound’s binding affinity and specificity for certain biological targets .
Uniqueness: 1-[4-[4-[(2,4,5-Trimethoxyphenyl)methyl]piperazin-1-yl]phenyl]ethanone is unique due to its specific substitution pattern and the presence of both a piperazine ring and a ketone group, which contribute to its distinct pharmacological profile.
Propiedades
IUPAC Name |
1-[4-[4-[(2,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4/c1-16(25)17-5-7-19(8-6-17)24-11-9-23(10-12-24)15-18-13-21(27-3)22(28-4)14-20(18)26-2/h5-8,13-14H,9-12,15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKPBMMIDRAKAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=C(C=C3OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(1-{4-[(4-methylbenzoyl)amino]phenyl}ethylidene)hydrazino]benzenesulfonic acid](/img/structure/B3844629.png)


![1-[4-[4-(Furan-3-ylmethyl)piperazin-1-yl]phenyl]ethanone](/img/structure/B3844653.png)

![N'-[(Z)-1-(4-bromophenyl)ethylideneamino]-N-(4-methylphenyl)butanediamide](/img/structure/B3844659.png)


![(Z)-3-(4-methoxyanilino)-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B3844672.png)





